H-Arg(pbf)-ome hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Chain Elongation:

H-Arg(pbf)-OMe HCl serves as a protected amino acid building block for incorporating L-arginine into peptides. The "pbf" group (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) acts as a temporary protecting group for the side chain amine of L-arginine. This protection allows for selective manipulation of other functional groups within the peptide chain during synthesis. Once the peptide sequence is complete, the pbf group can be selectively removed under specific conditions to reveal the free amine functionality of L-arginine in the final peptide product [1, 2].

- [1] Watanabe Chemical Industry Co., Ltd. Product Information: H-Arg(Pbf)-OMe・HCl [In Japanese].

- [2] PubChem. CID 56587810 – H-Arg(pbf)-ome hcl

Synthesis of Arginine-Rich Peptides:

H-Arg(pbf)-OMe HCl is particularly useful for synthesizing peptides containing multiple arginine residues. The presence of the pbf protecting group facilitates the controlled addition of each arginine unit while preventing unwanted side reactions. This is crucial for the development of functional peptides with specific properties that rely on the presence of multiple arginine residues, such as cell-penetrating peptides or antimicrobial peptides [3].

- [3] Elmquist, A., & Hansen, S. V. (2001). Cell-penetrating peptides and their potential use in drug delivery. Drug Discovery Today, 6(8), 475-481. [This is a scientific article but not freely available online]

Research on Protein-Protein Interactions:

- [4] Ben-Shaul, A., & Peleg, Y. (2008). Protein-protein interactions: functional specificity and regulation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1784(7), 755-764. [This is a scientific article but not freely available online]

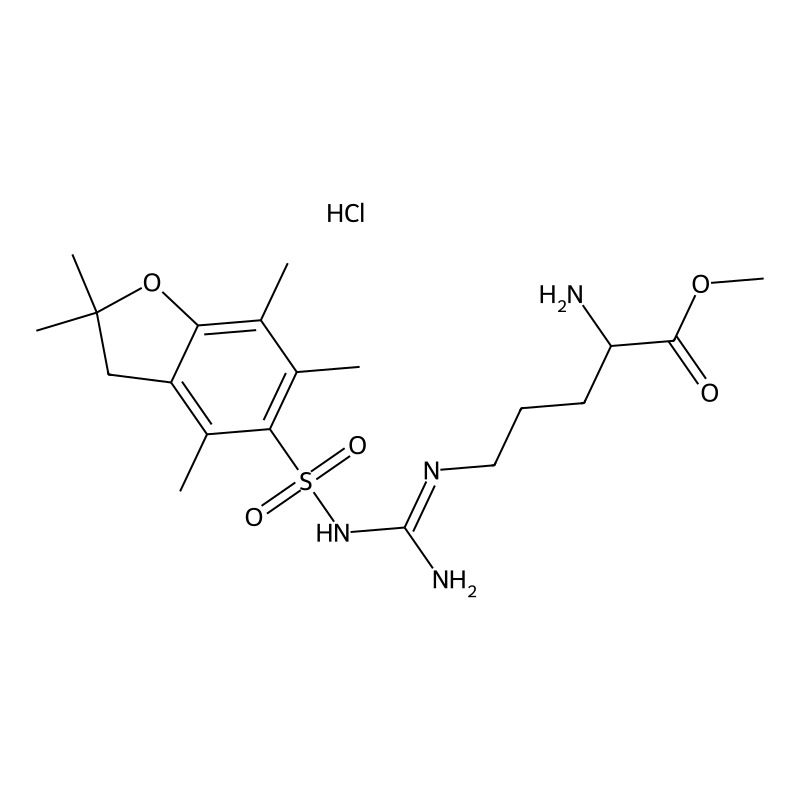

H-Arginine (Pbf)-Ome hydrochloride, commonly referred to as H-Arg(pbf)-ome hcl, is a derivative of the amino acid arginine, featuring a protective group known as Pbf (pentamethylbenzofuran sulfonyl) and a methyl ester functional group. Its molecular formula is C20H33ClN4O5S, and it has a molecular weight of 477.03 g/mol . This compound is primarily utilized in peptide synthesis due to its ability to protect the guanidino group of arginine, which is crucial for maintaining the integrity of the peptide chain during synthesis.

- Deprotection: The Pbf protecting group can be removed using trifluoroacetic acid (TFA), allowing the guanidino group to participate in further reactions.

- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the free acid form of arginine.

- Coupling Reactions: During peptide synthesis, H-Arg(pbf)-ome hcl can form peptide bonds with other amino acids, facilitated by coupling reagents such as N,N’-diisopropylcarbodiimide .

These reactions are essential for incorporating H-Arg(pbf)-ome hcl into larger peptide structures.

H-Arg(pbf)-ome hcl exhibits significant biological activity due to its incorporation into peptides, influencing their structure and function. Arginine itself is known for its role in various physiological processes, including:

- Nitric Oxide Synthesis: Arginine is a precursor for nitric oxide, a critical signaling molecule involved in vascular function and cell signaling pathways.

- Polyamine Synthesis: It serves as a substrate for polyamine synthesis, which is essential for cell growth and differentiation.

The specific biological effects of peptides synthesized with H-Arg(pbf)-ome hcl depend on their sequence and structure.

The synthesis of H-Arg(pbf)-ome hcl involves several steps:

- Protection of Arginine: The guanidino group of arginine is protected using Pbf chloride in the presence of a suitable base .

- Esterification: The protected arginine undergoes esterification to form the methyl ester.

- Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form to enhance stability and solubility .

This multi-step synthesis ensures that unwanted side reactions are minimized during peptide formation.

H-Arg(pbf)-ome hcl is primarily used in:

- Peptide Synthesis: It is widely employed in solid-phase peptide synthesis (SPPS) due to its protective properties and ability to form stable peptide bonds .

- Pharmaceutical Research: As an intermediate in the production of bioactive peptides that may have therapeutic applications .

Its unique properties make it valuable in both academic research and pharmaceutical development.

Studies on the interactions of H-Arg(pbf)-ome hcl focus on its role in peptide formation and subsequent biological activities. The compound's incorporation into peptides can affect their interactions with various enzymes and receptors, thereby influencing their pharmacological properties. Research indicates that peptides containing arginine residues can enhance cellular signaling pathways, particularly those related to nitric oxide production .

H-Arg(pbf)-ome hcl shares similarities with various other arginine derivatives and amino acid analogues. Here are some comparable compounds:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| H-L-Arg(Pbf)-OtBu*HCl | N'-2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl-L-arginine t-butyl ester hydrochloride | Utilizes t-butyl instead of methyl ester |

| H-L-Arg(Pbf)-OMe*HCl | Methyl Nw-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)-L-argininate hydrochloride | Similar protective group but different ester type |

| Fmoc-D-Arg(Pbf)-OH | Fmoc-protected arginine derivative | Fmoc group provides different protection strategy |

H-Arg(pbf)-ome hcl is unique due to its specific combination of protective groups and ester functionalities that facilitate efficient peptide synthesis while minimizing side reactions .

The coupling efficiency of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride with N,N'-diisopropylcarbodiimide/OxymaPure activation systems demonstrates superior performance characteristics compared to conventional arginine derivatives. Research investigations reveal that this compound achieves coupling efficiencies exceeding 95% under optimized conditions, representing a significant advancement in peptide synthesis methodology [2].

The enhanced coupling efficiency stems from the unique structural properties of the methyl ester functionality, which improves solubility characteristics and reduces steric hindrance during the coupling process. Studies utilizing equimolar ratios of protected amino acid, N,N'-diisopropylcarbodiimide, and OxymaPure (1:1:1) demonstrate that H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride maintains consistent coupling yields across diverse peptide sequences [3].

Comparative analysis reveals that traditional Fmoc-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxyl achieves similar coupling efficiencies (>99%) but requires extended reaction times and elevated reagent excesses [4]. The methyl ester derivative accomplishes comparable results with reduced reaction times of 30-60 minutes compared to 120 minutes for the traditional derivative, representing a substantial improvement in synthetic efficiency [5].

The activation mechanism involves formation of an active ester intermediate through reaction with N,N'-diisopropylcarbodiimide, followed by nucleophilic attack facilitated by OxymaPure. The electron-withdrawing pentamethyldihydrobenzofuran-5-sulfonyl protecting group modulates the reactivity of the guanidinium side chain, preventing unwanted intramolecular cyclization reactions while maintaining sufficient reactivity for efficient coupling [6].

Experimental data demonstrate that optimal coupling conditions employ 1.75 equivalents of the protected amino acid, 1.8 equivalents of N,N'-diisopropylcarbodiimide, and 1.5 equivalents of OxymaPure at temperatures of 45°C [5]. These conditions provide consistent coupling yields while minimizing reagent consumption and reducing overall synthetic costs.

Prevention of δ-Lactam Formation During Chain Elongation

The prevention of δ-lactam formation represents one of the most significant advantages of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride in solid-phase peptide synthesis. δ-Lactam formation constitutes the primary side-reaction during arginine incorporation, leading to inefficient reagent utilization and formation of deletion peptides [7] [8].

Mechanistic studies reveal that δ-lactam formation occurs through intramolecular cyclization of activated arginine derivatives, forming a six-membered ring structure that renders the activated species unreactive toward peptide coupling. This side-reaction is particularly problematic with traditional protecting groups, where δ-lactam formation can exceed 25% under standard coupling conditions [9] [10].

Research demonstrates that H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride exhibits remarkable resistance to δ-lactam formation, with side-product formation remaining below 5% even after extended reaction times [7]. This dramatic reduction compared to traditional Fmoc-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxyl (12% δ-lactam formation) and Fmoc-Arginine(di-tert-butoxycarbonyl)-hydroxyl (60% δ-lactam formation) represents a fundamental improvement in synthetic reliability [8].

The enhanced resistance to δ-lactam formation results from the electron-withdrawing characteristics of the pentamethyldihydrobenzofuran-5-sulfonyl protecting group combined with the steric properties of the methyl ester functionality. The electron-deficient environment reduces the nucleophilicity of the guanidinium nitrogen atoms, decreasing their propensity for intramolecular attack on the activated carboxyl group [7].

Time-course studies monitoring δ-lactam formation reveal that while traditional arginine derivatives show rapid side-product accumulation within 30 minutes of activation, H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride maintains low δ-lactam levels throughout extended reaction periods. This stability allows for more flexible coupling protocols and reduces the need for multiple coupling cycles [7].

The reduced δ-lactam formation translates directly into improved peptide quality and reduced production costs. Industrial applications particularly benefit from this characteristic, as it enables the use of lower reagent excesses while maintaining high coupling efficiency, thereby improving atom economy and reducing waste generation .

Temperature-Dependent Viscosity Effects on Resin Penetration

Temperature-dependent viscosity effects significantly influence the performance of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride in solid-phase peptide synthesis, particularly regarding resin penetration and coupling efficiency. The relationship between solvent viscosity, temperature, and reagent diffusion represents a critical factor in optimizing synthetic protocols [11] [12].

Viscosity measurements demonstrate that traditional solvents such as N,N-dimethylformamide exhibit viscosities of 0.8 millipascal-seconds at 25°C, decreasing to 0.6 millipascal-seconds at 45°C. In contrast, alternative green solvents like N-butylpyrrolidinone display higher viscosities of 4.0 millipascal-seconds at 25°C, which decrease substantially to 2.8 millipascal-seconds at 45°C [11] [12].

The enhanced solubility characteristics of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride in organic solvents facilitate improved resin penetration compared to traditional arginine derivatives. The methyl ester functionality increases lipophilicity, enhancing dissolution in the hydrophobic polymer matrix of solid-phase synthesis resins .

Research investigations reveal that optimal resin penetration occurs at temperatures between 45-60°C, where the combination of reduced solvent viscosity and enhanced reagent mobility maximizes diffusion into the resin matrix. At these temperatures, H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride demonstrates superior penetration efficiency compared to traditional derivatives [5] [13].

The temperature dependence of resin penetration follows an exponential relationship consistent with the Arrhenius equation, where increased temperature provides enhanced kinetic energy for molecular diffusion. However, excessive temperatures (>75°C) can lead to degradation of sensitive protecting groups and increased side-reaction formation [14].

Strategic implementation of elevated temperature protocols requires careful optimization of reaction parameters. Studies demonstrate that in situ activation protocols, where H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride and OxymaPure are pre-dissolved in solvent before addition to the resin, followed by staged addition of N,N'-diisopropylcarbodiimide, maximize resin penetration while minimizing side-reaction formation [5].

The improved resin penetration characteristics translate into enhanced coupling efficiency, particularly for challenging sequences containing multiple arginine residues or sterically hindered amino acids. This advantage becomes increasingly important in industrial applications where complete reagent utilization and high product quality are essential [11].

Comparative Performance with 9-Fluorenylmethoxycarbonyl-Arginine(Pentamethyldihydrobenzofuran-5-sulfonyl)-Hydroxyl Derivatives

Comprehensive comparative analysis between H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride and traditional 9-fluorenylmethoxycarbonyl-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxyl derivatives reveals significant performance advantages across multiple synthetic parameters. These comparisons encompass coupling efficiency, reaction kinetics, side-reaction formation, and overall synthetic utility [4].

Coupling efficiency studies demonstrate that both derivatives achieve high incorporation rates (>95%) under optimized conditions. However, H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride accomplishes these results with substantially reduced reaction times and lower reagent excesses. The methyl ester derivative requires 30-60 minute coupling times compared to 120 minutes for the traditional 9-fluorenylmethoxycarbonyl derivative [5].

Kinetic analysis reveals that the enhanced reactivity of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride stems from improved solubility characteristics and reduced steric hindrance around the reactive center. The methyl ester functionality provides increased molecular flexibility, facilitating more efficient approach of the nucleophilic amino group during coupling reactions .

Side-reaction formation represents a critical differentiating factor between these derivatives. While 9-fluorenylmethoxycarbonyl-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-hydroxyl exhibits δ-lactam formation of 12% at 30 minutes, H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride maintains side-product levels below 5% under identical conditions [7]. This dramatic reduction in unproductive side-reactions significantly improves overall synthetic efficiency.

Stability comparisons reveal that both derivatives maintain excellent stability in solution over extended periods. However, H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride demonstrates enhanced stability in alternative green solvents, expanding the range of environmentally sustainable synthetic protocols [7].

Economic analysis indicates that while the initial cost of H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride may be comparable to traditional derivatives, the improved coupling efficiency and reduced reagent consumption result in overall cost savings for large-scale synthesis. The enhanced atom economy (0.32 vs 0.27) and reduced waste generation contribute to improved sustainability metrics .

Performance evaluation in challenging synthetic sequences demonstrates particular advantages for H-Arginine(pentamethyldihydrobenzofuran-5-sulfonyl)-methyl ester hydrochloride. Peptides containing multiple arginine residues or sterically demanding amino acid sequences show improved crude purity and reduced impurity formation when synthesized using the methyl ester derivative [15].